molecular formula C10H13NO B3357114 1-(2,6-Dimethylpyridin-4-yl)propan-2-one CAS No. 70660-28-5

1-(2,6-Dimethylpyridin-4-yl)propan-2-one

Cat. No. B3357114
CAS RN: 70660-28-5
M. Wt: 163.22 g/mol
InChI Key: LCEJYTZYBXTSIX-UHFFFAOYSA-N
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Patent
US08404684B2

Procedure details

The titled compound is prepared by an analogous procedure to (4-Methyl-5-pyridin-4-yl-thiazol-2-yl)-pyrazin-2-yl-amine (Example 1) by replacing 1-pyridin-4-yl-propan-2-one (1b) in this procedure with 1-(2,6-dimethyl-pyridin-4-yl)-propan-2-one and by replacing and pyrazin-2-yl-thiourea (1a) with N-acetylthiourea. 1-(2,6-dimethyl-pyridin-4-yl)-propan-2-one was prepared according to a method described in Tetrahedron Letters, Vol. 25, No. 5, pp 515-518, 1984. (Authors: Claude Erre et al.)
Name
(4-Methyl-5-pyridin-4-yl-thiazol-2-yl)-pyrazin-2-yl-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1N=C(NC2C=NC=CN=2)SC=1C1C=CN=CC=1.[CH3:20][C:21]1[CH:26]=[C:25]([CH2:27][C:28](=[O:30])[CH3:29])[CH:24]=[C:23]([CH3:31])[N:22]=1.N1C=CN=CC=1NC(N)=S.[C:42]([NH:45][C:46]([NH2:48])=[S:47])(=[O:44])[CH3:43]>>[CH3:20][C:21]1[CH:26]=[C:25]([C:27]2[S:47][C:46]([NH:45][C:42](=[O:44])[CH3:43])=[N:48][C:28]=2[CH3:29])[CH:24]=[C:23]([CH3:31])[N:22]=1.[CH3:20][C:21]1[CH:26]=[C:25]([CH2:27][C:28](=[O:30])[CH3:29])[CH:24]=[C:23]([CH3:31])[N:22]=1

Inputs

Step One
Name
(4-Methyl-5-pyridin-4-yl-thiazol-2-yl)-pyrazin-2-yl-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(SC1C1=CC=NC=C1)NC1=NC=CN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=CC(=C1)CC(C)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)NC(=S)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC(=C1)C1=C(N=C(S1)NC(C)=O)C)C
Name
Type
product
Smiles
CC1=NC(=CC(=C1)CC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.